Benzo(e)pyren-3-ol

Catalog No.
S15019416
CAS No.
77508-02-2
M.F
C20H12O
M. Wt
268.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzo(e)pyren-3-ol

CAS Number

77508-02-2

Product Name

Benzo(e)pyren-3-ol

IUPAC Name

benzo[e]pyren-3-ol

Molecular Formula

C20H12O

Molecular Weight

268.3 g/mol

InChI

InChI=1S/C20H12O/c21-18-11-10-16-14-6-2-1-5-13(14)15-7-3-4-12-8-9-17(18)20(16)19(12)15/h1-11,21H

InChI Key

NHSIJWBECBREEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=C(C=C3)O)C=CC5=C4C2=CC=C5

Benzo(e)pyren-3-ol is a polycyclic aromatic hydrocarbon characterized by a hydroxyl group (-OH) at the 3-position of the benzo(e)pyrene structure. This compound is part of a larger family of polycyclic aromatic hydrocarbons (PAHs), which are known for their environmental persistence and potential health risks, including carcinogenicity. The chemical formula for benzo(e)pyren-3-ol is C20H12OC_{20}H_{12}O, and its molecular structure includes multiple fused aromatic rings, contributing to its stability and reactivity in various chemical environments .

Due to the presence of the hydroxyl group, which influences its reactivity:

  • Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromic acid.
  • Reduction: The compound can be reduced to form dihydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: Electrophilic substitution reactions can occur at various positions on the aromatic rings, leading to halogenated or nitrated derivatives .

These reactions highlight the compound's versatility in synthetic organic chemistry and its potential utility in various applications.

Benzo(e)pyren-3-ol exhibits significant biological activity, particularly in relation to its interactions with cellular macromolecules. It has been studied for its potential role in carcinogenesis, as it can intercalate into DNA, leading to mutations and disruptions in transcription processes. The compound is metabolized by cytochrome P450 enzymes, resulting in reactive intermediates that may bind to DNA and proteins, causing cellular damage . Additionally, research indicates that benzo(e)pyren-3-ol may have implications in toxicology and environmental health due to its persistence and bioaccumulation potential.

The synthesis of benzo(e)pyren-3-ol typically involves several approaches:

  • Hydroxylation of Benzo(e)pyrene: This method uses oxidizing agents such as potassium permanganate or osmium tetroxide under controlled conditions to introduce the hydroxyl group at the 3-position.
  • Indirect Methods: Various indirect synthetic routes have been developed that involve multiple reaction steps, including coupling reactions and functional group transformations .
  • Industrial Production: Large-scale synthesis may employ continuous flow reactors and optimized catalytic systems to enhance yield and purity.

These methods underscore the compound's accessibility for research and industrial applications.

Benzo(e)pyren-3-ol has diverse applications across different fields:

  • Chemistry: It serves as a model compound for studying the behavior of PAHs and their derivatives.
  • Biology: The compound is investigated for its interactions with biological macromolecules such as DNA and proteins, contributing to our understanding of mutagenesis.
  • Medicine: Research explores its potential role in cancer development and cellular processes.
  • Material Science: Benzo(e)pyren-3-ol is utilized in developing materials with specific electronic and photophysical properties .

These applications highlight the significance of this compound in both scientific research and practical uses.

Studies on the interactions of benzo(e)pyren-3-ol with biological systems reveal its potential mutagenic effects. The compound can form adducts with DNA, leading to mutations that may contribute to carcinogenesis. Research has shown that metabolites of benzo(e)pyren-3-ol can exhibit varying degrees of toxicity depending on their structure and reactivity. Understanding these interactions is crucial for assessing the risks associated with exposure to this compound, particularly in environmental contexts where PAHs are prevalent .

Benzo(e)pyren-3-ol shares structural similarities with several other polycyclic aromatic hydrocarbons, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Properties
Benzo(a)pyreneHydroxylated at different positionsKnown carcinogen; extensively studied for toxicity
DibenzopyreneContains additional fused ringsDifferent chemical properties due to ring fusion
IndenopyreneFused indene unit with pyrene coreExhibits distinct reactivity patterns
Benzo(b)fluorantheneContains fluorene structureVarying biological activity compared to benzo(e)

Uniqueness

Benzo(e)pyren-3-ol's uniqueness lies in the specific position of the hydroxyl group, which significantly influences its metabolic pathways, reactivity, and potential toxicity compared to other PAHs. This positional specificity affects how it interacts with biological systems, making it a subject of interest in toxicological studies .

XLogP3

5.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

268.088815002 g/mol

Monoisotopic Mass

268.088815002 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-11-2024

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